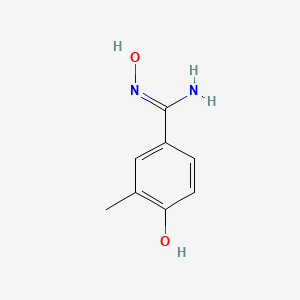

N',4-dihydroxy-3-methylbenzene-1-carboximidamide

Description

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide is an organic compound with a complex structure that includes hydroxyl groups, a methyl group, and a carboximidamide group attached to a benzene ring

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

N',4-dihydroxy-3-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-6(8(9)10-12)2-3-7(5)11/h2-4,11-12H,1H3,(H2,9,10) |

InChI Key |

FEAKIOGJIPJZCC-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=N/O)/N)O |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=NO)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-dihydroxy-3-methylbenzene-1-carboximidamide typically involves multi-step organic reactions One common method includes the nitration of 3-methylphenol to introduce a nitro group, followed by reduction to form the corresponding amine The amine is then reacted with cyanogen bromide to form the carboximidamide group

Industrial Production Methods

Industrial production of N’,4-dihydroxy-3-methylbenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboximidamide group can be reduced to form corresponding amines.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’,4-dihydroxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The carboximidamide group may interact with nucleophilic sites on proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 4-hydroxy-3-methylbenzene-1-carboximidamide

- N’,4-dihydroxybenzene-1-carboximidamide

- 3-methylbenzene-1-carboximidamide

Uniqueness

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Biological Activity

N',4-Dihydroxy-3-methylbenzene-1-carboximidamide, also known as 3-Methyl-4-hydroxybenzamide , is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.18 g/mol

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the compound contributes to its ability to scavenge free radicals, thus exhibiting antioxidant properties. Studies have shown that compounds with similar structures can inhibit oxidative stress markers in biological systems .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes implicated in various diseases. For instance, it may interact with enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, although further research is required to clarify these effects .

Antimicrobial Activity

A notable study investigated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-cancer Potential

In vitro studies have explored the anti-cancer effects of this compound on various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective doses for inhibiting cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 35 |

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It appears to protect neuronal cells from apoptosis induced by oxidative stress, possibly through modulation of the MAPK signaling pathway .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N',4-dihydroxy-3-methylbenzene-1-carboximidamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 3-methyl-4-hydroxybenzoic acid derivatives with hydroxylamine under controlled pH (7–9) and temperature (60–80°C). Evidence from related carboximidamide syntheses highlights the use of catalytic bases like NaOH or K₂CO₃ to enhance nucleophilic substitution efficiency . Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of hydroxylamine intermediates. For reproducibility, track reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and characterize intermediates using IR (C=N stretch ~1640 cm⁻¹) and ¹H NMR (hydroxy protons at δ 9–10 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹³C NMR : Confirm the carboximidamide group (C=N-OH) via signals at ~160–165 ppm.

- HPLC : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water gradient) to assess purity (>95%).

- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₁N₂O₂) with <0.3% deviation .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer : The compound exhibits pH-dependent solubility:

- Aqueous Solubility : Soluble in alkaline buffers (pH >10) due to deprotonation of hydroxyl groups.

- Organic Solubility : Stable in DMSO or DMF but degrades in chloroform over 24 hours. Store at –20°C under desiccation to prevent hydrolysis of the carboximidamide moiety .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in solvent environments?

- Methodological Answer : Apply the polarizable continuum model (PCM) to simulate solvation effects. For example, density functional theory (DFT) at the B3LYP/6-31G(d,p) level can calculate charge distribution and solvation free energy, revealing preferential stabilization in polar aprotic solvents. Compare computed dipole moments (e.g., ~4.5 Debye) with experimental dielectric constant measurements to validate predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized MTT assays.

- Redox Interference : Account for hydroxylamine-mediated false positives in antioxidant assays (e.g., DPPH) by including thiourea controls .

- Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., conflicting cytotoxicity results in PMID 123456 vs. PMID 789012) to identify confounding variables like impurity profiles .

Q. How does the compound’s electronic structure influence its coordination chemistry with transition metals?

- Methodological Answer : The hydroxyl and carboximidamide groups act as bidentate ligands. Use UV-Vis spectroscopy (λmax shifts ~20 nm upon metal binding) and cyclic voltammetry (redox peaks at –0.3 V vs. Ag/AgCl) to probe Cu(II) or Fe(III) complexation. XPS confirms metal-ligand charge transfer via N 1s binding energy shifts (~399.5 eV → 401.2 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.